1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester
Overview
Description
1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester is a complex organic compound featuring a piperidine ring substituted with chlorophenyl and sulfonyl groups
Mechanism of Action
Target of Action
The primary target of this compound is the H1 receptors . These receptors play a crucial role in allergic reactions, as they interact with histamine, a compound released in response to allergens .
Mode of Action
This compound acts as an antagonist to the H1 receptors . It has a higher affinity to these receptors than histamine, which means it can effectively block the action of histamine . This blocking action prevents the typical allergic response triggered by histamine .
Biochemical Pathways
The compound’s action on the H1 receptors affects the histamine pathway . By blocking the H1 receptors, it prevents histamine from triggering an allergic response . This action can help alleviate symptoms of allergies such as itching and inflammation .
Result of Action
The compound’s action on the H1 receptors results in a significant reduction in allergic reactions . In particular, it has been found to have potent effects on both allergic asthma and allergic itching . Some derivatives of this compound have even shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and sulfonyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and carboxylic acid derivatives. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms. Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of materials with specific chemical properties, such as polymers and coatings.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid methyl ester: Differing only in the ester group, this compound may exhibit similar but distinct chemical and biological properties.
1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid propyl ester: The longer ester chain can affect the compound’s solubility and reactivity.
1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid butyl ester: Further extending the ester chain can lead to additional changes in the compound’s properties.
Properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO4S/c1-2-28-20(25)21(29(26,27)19-9-7-18(23)8-10-19)11-13-24(14-12-21)15-16-3-5-17(22)6-4-16/h3-10H,2,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDHMWQQBRXOPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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